molecular formula C16H15FN6O B7005775 N-(5-cyclopropyl-4-methyl-1,2,4-triazol-3-yl)-1-(3-fluorophenyl)pyrazole-3-carboxamide

N-(5-cyclopropyl-4-methyl-1,2,4-triazol-3-yl)-1-(3-fluorophenyl)pyrazole-3-carboxamide

Cat. No.: B7005775
M. Wt: 326.33 g/mol
InChI Key: UUGIYIUVNWRYSV-UHFFFAOYSA-N
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Description

N-(5-cyclopropyl-4-methyl-1,2,4-triazol-3-yl)-1-(3-fluorophenyl)pyrazole-3-carboxamide is a synthetic organic compound that belongs to the class of triazole and pyrazole derivatives

Properties

IUPAC Name

N-(5-cyclopropyl-4-methyl-1,2,4-triazol-3-yl)-1-(3-fluorophenyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN6O/c1-22-14(10-5-6-10)19-20-16(22)18-15(24)13-7-8-23(21-13)12-4-2-3-11(17)9-12/h2-4,7-10H,5-6H2,1H3,(H,18,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUGIYIUVNWRYSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1NC(=O)C2=NN(C=C2)C3=CC(=CC=C3)F)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-cyclopropyl-4-methyl-1,2,4-triazol-3-yl)-1-(3-fluorophenyl)pyrazole-3-carboxamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Triazole Ring: Starting with a cyclopropyl ketone, the triazole ring can be formed through a cyclization reaction with hydrazine and an appropriate nitrile.

    Synthesis of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting a hydrazine derivative with a 1,3-diketone.

    Coupling of the Rings: The triazole and pyrazole rings are then coupled through a condensation reaction with a carboxylic acid derivative, such as an acid chloride or ester.

    Introduction of the Fluorophenyl Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(5-cyclopropyl-4-methyl-1,2,4-triazol-3-yl)-1-(3-fluorophenyl)pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2), alkyl halides, and organometallic compounds (Grignard reagents) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential bioactive compound with antimicrobial, antifungal, or anticancer properties.

    Medicine: As a candidate for drug development, particularly for targeting specific enzymes or receptors.

    Industry: As an intermediate in the production of agrochemicals, pharmaceuticals, or specialty materials.

Mechanism of Action

The mechanism of action of N-(5-cyclopropyl-4-methyl-1,2,4-triazol-3-yl)-1-(3-fluorophenyl)pyrazole-3-carboxamide would depend on its specific biological target. Generally, such compounds might:

    Inhibit Enzymes: By binding to the active site and preventing substrate access.

    Modulate Receptors: By acting as agonists or antagonists to alter cellular signaling pathways.

    Interact with DNA/RNA: By intercalating between base pairs or binding to specific sequences.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methyl-1,2,4-triazol-3-yl)-1-(3-fluorophenyl)pyrazole-3-carboxamide
  • N-(5-cyclopropyl-1,2,4-triazol-3-yl)-1-(3-fluorophenyl)pyrazole-3-carboxamide

Uniqueness

N-(5-cyclopropyl-4-methyl-1,2,4-triazol-3-yl)-1-(3-fluorophenyl)pyrazole-3-carboxamide is unique due to the specific combination of its cyclopropyl, triazole, and fluorophenyl groups, which may confer distinct biological activities and chemical properties compared to similar compounds.

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